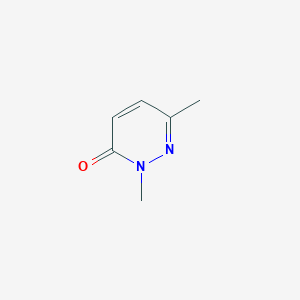

2,6-dimethylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC19997957

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O |

|---|---|

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 2,6-dimethylpyridazin-3-one |

| Standard InChI | InChI=1S/C6H8N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H,1-2H3 |

| Standard InChI Key | WMCIAMZXTMRTEN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)C=C1)C |

Introduction

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 2,6-dimethylpyridazin-3(2H)-one can be inferred from protocols used for analogous pyridazinones. For example, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1 in ) demonstrates a pathway involving hydrazide intermediates, which could be adapted for pyridazinone formation. Key steps include:

-

Cyclocondensation: Reaction of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions.

-

Methylation: Introduction of methyl groups via alkylating agents such as methyl iodide, as seen in the synthesis of 1,6-dimethylpyridin-2-one derivatives.

A hypothetical synthesis route for 2,6-dimethylpyridazin-3(2H)-one might involve:

-

Step 1: Condensation of methyl-substituted malonic acid derivatives with hydrazine to form the pyridazinone ring.

-

Step 2: Selective methylation at the 2- and 6-positions using dimethyl sulfate or similar reagents.

Spectroscopic Characterization

While direct spectral data for 2,6-dimethylpyridazin-3(2H)-one are unavailable, related compounds provide benchmarks:

-

¹H NMR: Pyridazinone protons typically resonate between δ 6.0–8.0 ppm (aromatic region), while methyl groups appear as singlets near δ 2.3–2.5 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) are expected .

Physicochemical Properties

Thermodynamic and Solubility Data

Table 1 summarizes inferred properties of 2,6-dimethylpyridazin-3(2H)-one based on structural analogs:

Stability and Reactivity

-

Thermal Stability: Pyridazinones generally decompose above 200°C, releasing CO and NOₓ gases .

-

Reactivity: The ketone group at position 3 participates in nucleophilic additions, while methyl groups enhance steric hindrance, limiting某些 reactions.

Applications in Research and Industry

Pharmaceutical Development

Though direct evidence is scarce, the structural similarity to 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one suggests potential roles in:

-

Neurological Agents: Modulation of GABA receptors or ion channels.

-

Antimicrobials: Activity against Gram-positive bacteria via enzyme inhibition.

Agricultural Chemistry

Pyridazinone derivatives are explored as herbicides due to their ability to disrupt plant hormone synthesis . The methyl groups in 2,6-dimethylpyridazin-3(2H)-one may enhance lipid solubility, improving foliar absorption.

Material Science

Incorporation into polymers could improve thermal resistance, as seen in coatings derived from pyridinone complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume